molecular formula C8H12BNO2 B1651408 [3-(2-Aminoethyl)phenyl]boronic acid CAS No. 1260955-09-6

[3-(2-Aminoethyl)phenyl]boronic acid

Cat. No.: B1651408
CAS No.: 1260955-09-6
M. Wt: 165.00
InChI Key: UBSYWWHWHGUGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Aminoethyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 2-aminoethyl group at the meta position. Boronic acids are widely utilized in medicinal chemistry, particularly as enzyme inhibitors (e.g., β-lactamase inhibitors) and in materials science due to their reversible interactions with diols and Lewis bases . The aminoethyl group enhances solubility and may facilitate interactions with biological targets, distinguishing it from simpler phenylboronic acid derivatives.

Properties

CAS No.

1260955-09-6

Molecular Formula

C8H12BNO2

Molecular Weight

165.00

IUPAC Name

[3-(2-aminoethyl)phenyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,11-12H,4-5,10H2

InChI Key

UBSYWWHWHGUGIG-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)CCN)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)CCN)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on β-Lactamase Inhibition

  • Triazole-Substituted Analogs : In 1-amido-2-phenylethane boronic acids, replacing the phenyl ring with a triazole ring (e.g., 1-amido-2-triazolylethaneboronic acid) preserved inhibitory activity (Ki values) while improving in vitro efficacy (lower MICs) against β-lactamase-producing pathogens . This suggests heterocyclic substituents can enhance pharmacokinetics without compromising target binding.
  • Nitrophenyl and Carboxyphenyl Derivatives: Crystallographic studies of AmpC β-lactamase inhibitors revealed that 3-nitrophenyl and 4-carboxyphenyl boronic acids (PDB codes: 1KDS, 1KDW) form distinct hydrogen-bonding networks with the enzyme’s active site. The electron-withdrawing nitro group (3-nitrophenyl) enhances electrophilicity, while the carboxy group (4-carboxyphenyl) introduces additional ionic interactions . In contrast, the aminoethyl group in [3-(2-Aminoethyl)phenyl]boronic acid may provide stronger hydrogen-bonding and solubility advantages.

Positional Isomerism and Bioactivity

  • Ortho vs. Meta Substituents: In antifungal studies, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (ortho-substituted) exhibited superior inhibition of fungal histone deacetylase (HDAC) compared to its para-substituted analog, highlighting the critical role of substituent positioning . For this compound, the meta-substituted aminoethyl group likely optimizes steric and electronic interactions with target enzymes.
  • Fluorophenyl and Bromophenyl Analogs: Derivatives like 3-fluorophenylboronic acid and 3-bromophenylboronic acid exhibit altered electronic properties due to halogen substituents, which may enhance covalent interactions but reduce solubility compared to aminoethyl-substituted analogs .

Solubility and Pharmacokinetic Considerations

  • Phenylboronic Acid vs. APBA: Phenylboronic acid exhibits superior diagnostic accuracy over aminophenylboronic acid (APBA) in disk potentiation tests for β-lactamase detection, likely due to optimized lipophilicity . However, the aminoethyl group in this compound introduces a protonatable amine (pKa ~9–10), enhancing aqueous solubility at physiological pH.
  • The aminoethyl group offers pH-independent solubility advantages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.